4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate
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Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate is a complex organic compound with a molecular formula of C13H20N4O6S. This compound is known for its unique structure, which includes a benzodioxole ring attached to a piperazine moiety, further linked to a carboximidamide group. It is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is further reacted with a carboximidamide group to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis. Industrial methods also incorporate purification steps such as crystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate is utilized in a wide range of scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- **4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboxamide
- **4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboxylate
- **4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide hydrochloride
Uniqueness
Compared to similar compounds, 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate is unique due to its sulfate group, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2.H2O4S/c14-13(15)17-5-3-16(4-6-17)8-10-1-2-11-12(7-10)19-9-18-11;1-5(2,3)4/h1-2,7H,3-6,8-9H2,(H3,14,15);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXVJCWBSSCMRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417568-62-7 |
Source
|
Record name | 1-Piperazinecarboximidamide, 4-(1,3-benzodioxol-5-ylmethyl)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417568-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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